Home > Products > Screening Compounds P75018 > N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea
N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea -

N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea

Catalog Number: EVT-4705353
CAS Number:
Molecular Formula: C19H20N4O3
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{2,5-Bis[3-(1H-1,3-imidazol-1-ylmethyl)phenyl]-1,3,4-oxadiazole}dichloridocobalt(II)

Compound Description: This is a cobalt(II) complex featuring a novel 18-membered metallocycle. The cobalt atom is coordinated by two imidazole nitrogen atoms from the ligand and two chloride anions in a tetrahedral geometry. []

Relevance: While structurally distinct from N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, this compound highlights the use of imidazole and phenyl groups in coordination chemistry, showcasing their ability to form stable metal complexes. These groups are also present in the target compound, indicating potential for further exploration of their coordination properties. []

N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide

Compound Description: This compound is a heterocyclic derivative synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine. It incorporates a pyrazolone moiety, similar to the core structure found in N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea. []

Relevance: The shared pyrazolone moiety between this compound and N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea establishes a structural connection. The presence of isonicotinamide and thiourea groups in this compound suggests potential modifications to the target compound that could be explored for modulating its biological activity. []

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea

Compound Description: Also known as SCH 79687, this compound acts as a potent and selective histamine H3 receptor antagonist. It exhibits high affinity for the H3 receptor and demonstrates decongestant activity in combination with an H1 antagonist. []

Relevance: Sharing the urea core with the compound N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, SCH 79687 emphasizes the importance of this functional group in pharmaceutical development, particularly for targeting receptors like the histamine H3 receptor. []

N,N’-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide

Compound Description: This compound is synthesized through the reaction of o-phthaloyl chloride with 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone. It features two pyrazolone units bridged by a phthaloyl group. []

Relevance: Like N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, this compound shares the pyrazolone core with N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, further supporting the significance of this structure in medicinal chemistry. This compound's symmetric design with two pyrazolone units linked by a phthaloyl group could offer insights into designing dimeric analogs of the target compound. []

(3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one and (3Z)-3-{1-[(5-Methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1/1)

Compound Description: These compounds are formed in reactions of 2-acetyl-4-butyrolactone with substituted 5-amino-3-aryl-1H-pyrazoles. They are structurally distinct from N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea but highlight the versatility of pyrazole derivatives in forming diverse structures. []

Relevance: The use of substituted 5-amino-3-aryl-1H-pyrazoles in the synthesis of these compounds, which contain the pyrazole moiety also found in N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, underscores the broad utility of this heterocycle as a building block in organic synthesis and its potential for creating various molecular architectures. []

4-{[(1E)-(3,4-Dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 4-{[(1E)-(2-Hydroxy-5-methoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Compound Description: These Schiff base ligands were prepared and characterized using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR. They exhibit tautomeric equilibria in solution due to the presence of the phenol-imine and keto-amine forms. []

Relevance: Both compounds, while structurally different from N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, incorporate a dimethoxyphenyl group, highlighting the use of this substituent in designing organic molecules. Their characterization using multiple spectroscopic techniques provides valuable information for understanding their electronic and structural properties, which can be extrapolated to the target compound. []

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Compound Description: MK-0731 functions as a kinesin spindle protein (KSP) inhibitor, showing potential for treating taxane-refractory cancer. Its development involved addressing challenges such as hERG channel binding, in vivo potency, and cellular efflux by P-glycoprotein. []

Relevance: Although structurally unrelated to N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, MK-0731's development process highlights the importance of optimizing pharmacological properties like hERG channel binding, in vivo potency, and cellular efflux. These factors are crucial considerations for drug discovery and development, regardless of the specific chemical structure. []

Compound Description: These compounds represent a class of selective inhibitors targeting endoplasmic reticulum aminopeptidase 1 (ERAP1). They exhibit different modes of inhibition: competitive, allosteric activation followed by competitive inhibition, and preferential inhibition of disease-associated variants. []

Relevance: Despite lacking direct structural similarity to N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, these ERAP1 inhibitors showcase the significance of targeting specific enzyme isoforms in drug discovery. Their diverse mechanisms of action emphasize the importance of understanding the molecular intricacies of target proteins when designing selective inhibitors. []

Compound Description: These compounds are identified as Orai1 inhibitors, a type of store-operated calcium (Ca2+) channel, and show potential as treatments for pulmonary arterial hypertension (PAH). They act by reducing intracellular Ca2+ signaling, thus mitigating abnormal cell behavior in pulmonary arteries. []

Relevance: Though structurally distinct from N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, these Orai1 inhibitors demonstrate the therapeutic potential of targeting ion channels like Orai1 in diseases like PAH. This example emphasizes the importance of exploring various molecular targets for developing novel therapeutics. []

Relevance: While structurally dissimilar to N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea, these panRAF inhibitors highlight a crucial challenge in drug development: overcoming the blood-brain barrier. This barrier restricts the entry of many therapeutic molecules, including these RAF inhibitors, into the brain, making it difficult to treat central nervous system disorders. []

Properties

Product Name

N-(2,5-dimethoxyphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[3-(pyrazol-1-ylmethyl)phenyl]urea

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H20N4O3/c1-25-16-7-8-18(26-2)17(12-16)22-19(24)21-15-6-3-5-14(11-15)13-23-10-4-9-20-23/h3-12H,13H2,1-2H3,(H2,21,22,24)

InChI Key

AAKOJKQMPSAJIG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)CN3C=CC=N3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)CN3C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.